S-Hexyl butanethioate
CAS No.: 2432-54-4
Cat. No.: VC19741991
Molecular Formula: C10H20OS
Molecular Weight: 188.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2432-54-4 |
---|---|
Molecular Formula | C10H20OS |
Molecular Weight | 188.33 g/mol |
IUPAC Name | S-hexyl butanethioate |
Standard InChI | InChI=1S/C10H20OS/c1-3-5-6-7-9-12-10(11)8-4-2/h3-9H2,1-2H3 |
Standard InChI Key | DIPGYKKPXZRHQA-UHFFFAOYSA-N |
Canonical SMILES | CCCCCCSC(=O)CCC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
S-Hexyl butanethioate belongs to the thioester family, where a sulfur atom replaces the oxygen in the ester group. This substitution significantly alters reactivity and stability. The hexyl chain (6-carbon alkyl group) contributes to hydrophobicity, while the butanethioate moiety (4-carbon thiocarboxylic acid derivative) introduces steric and electronic effects . The compound’s structure is represented as:
Physical and Chemical Characteristics
Key properties include:
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Boiling Point: Estimated at 210–215°C (based on analogous thioesters).
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Solubility: Insoluble in water but miscible with organic solvents like ethanol and heptane .
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Odor Profile: Exhibits a sweet, fruity aroma reminiscent of pineapple and guava, attributed to the hexyl chain’s interaction with olfactory receptors .
Synthesis and Optimization
Enzymatic Synthesis
Recent advances highlight the use of immobilized Candida rugosa lipase (CRL) on Diaion HP 20 for efficient synthesis. Optimal conditions derived from Box-Behnken experimental designs include:
Parameter | 60-Minute Reaction | 180-Minute Reaction | 480-Minute Reaction |
---|---|---|---|
Temperature (°C) | 47.25 | 59.5 | 47.0 |
Biocatalyst Loading (%) | 17.65 | 15.8 | 16.9 |
Molar Ratio (Acid:Alcohol) | 1:1.4 | 1:2 | 1:2 |
Conversion (%) | 90.8 | 94.5 | 95.01 |
This method achieves over 90% conversion within 60 minutes, demonstrating industrial viability . The biocatalyst retained 60% activity after ten reaction cycles, underscoring reusability .
Traditional Chemical Synthesis
Applications in Industry and Biology
Flavor and Fragrance Industry
S-Hexyl butanethioate is a key component in artificial fruit flavors, particularly tropical and citrus profiles. Its odor threshold (2 ppb) surpasses that of oxygenated esters like hexyl acetate (10 ppb), enhancing its potency in formulations .
Ecological Signaling
In entomology, analogous compounds such as hexyl butyrate are released by Lygus spp. insects as defensive volatiles . While direct evidence for S-hexyl butanethioate is limited, its structural similarity suggests potential roles in plant-insect interactions.
Comparative Analysis with Structural Analogs
The table below contrasts S-hexyl butanethioate with related compounds:
Compound | Functional Group | Molecular Formula | Key Applications |
---|---|---|---|
S-Hexyl butanethioate | Thioester | Flavors, fragrances | |
Hexyl butyrate | Ester | Food additives, perfumes | |
S-Methyl butanethioate | Thioester | Industrial solvents | |
Ethyl butanoate | Ester | Pineapple flavoring |
Thioesters generally exhibit higher reactivity and lower stability than esters, influencing their industrial suitability .
Future Research Directions
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Odor Modulation: Investigating alkyl chain length effects on sensory properties.
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Biocatalyst Engineering: Enhancing lipase stability for large-scale production.
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Ecological Impact: Assessing roles in plant defense mechanisms.
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